molecular formula C14H19ClN2O2 B2447344 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea CAS No. 1396710-79-4

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea

Cat. No.: B2447344
CAS No.: 1396710-79-4
M. Wt: 282.77
InChI Key: VGPJNVUKQVWYFI-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea is a synthetic organic compound characterized by the presence of a chlorobenzyl group and a hydroxycyclohexyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea typically involves the reaction of 4-chlorobenzylamine with 3-hydroxycyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Chlorobenzyl)-3-(3-oxocyclohexyl)urea.

    Reduction: Formation of 1-(4-Benzyl)-3-(3-hydroxycyclohexyl)urea.

    Substitution: Formation of 1-(4-Substituted benzyl)-3-(3-hydroxycyclohexyl)urea.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-3-(3-hydroxyphenyl)urea
  • 1-(4-Chlorobenzyl)-3-(3-hydroxypropyl)urea
  • 1-(4-Chlorobenzyl)-3-(3-hydroxybutyl)urea

Uniqueness

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea is unique due to the presence of both a chlorobenzyl group and a hydroxycyclohexyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJNVUKQVWYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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